2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline family, a heterocyclic scaffold widely explored in medicinal chemistry for its diverse bioactivities. Structurally, it features a quinazoline core substituted at position 3 with a 3-fluorophenyl group and at position 2 with a sulfanyl-linked 4-ethoxyphenylacetamide moiety. The 7-carboxamide group is further modified with a 2-methoxyethyl chain. Key structural attributes include:
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-3-37-22-10-7-18(8-11-22)25(33)17-38-28-31-24-15-19(26(34)30-13-14-36-2)9-12-23(24)27(35)32(28)21-6-4-5-20(29)16-21/h4-12,15-16H,3,13-14,17H2,1-2H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPNLPGMRIKXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and anticancer properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic pathway often includes the formation of the quinazoline core followed by functionalization at various positions to enhance biological activity.
Anticancer Properties
Research has demonstrated that quinazoline derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Cell Line Studies :
- The compound was tested against several cancer cell lines, including MDA-MB-468 (triple-negative breast cancer) and HT29 (colon cancer). In vitro studies indicated that it exhibited a lower GI50 value compared to standard chemotherapeutics, suggesting higher potency against these cell lines .
- Table 1 summarizes the GI50 values for different cell lines:
-
Mechanism of Action :
- The compound appears to exert its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the phosphorylation of Akt and ERK pathways, which are crucial for tumor growth and metastasis .
- Molecular docking studies have suggested that the compound interacts effectively with the EGFR tyrosine kinase, a common target in cancer therapy .
Synergistic Effects
In combination studies with other anticancer agents like gefitinib, the compound demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies .
Case Studies
Recent studies have highlighted the effectiveness of this compound in multicellular spheroid models, which better mimic in vivo tumor environments compared to traditional monolayer cultures. One study reported significant reductions in spheroid growth when treated with this compound, indicating its potential for clinical application .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Toxicological assessments have also shown a relatively low toxicity profile at therapeutic doses, making it a viable candidate for further development.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through:
- Induction of apoptosis in tumor cells.
- Inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the quinazoline scaffold could lead to enhanced selectivity against cancer cells while sparing normal cells, thus minimizing side effects .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in treating infections caused by resistant bacteria.
Research Findings:
- A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Neurological Applications
Quinazolines are also being investigated for their neuroprotective effects. The specific compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action:
- The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress, which are critical factors in neurodegeneration .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are supported by evidence showing its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Clinical Relevance:
- In vitro studies have demonstrated that the compound can reduce levels of TNF-alpha and IL-6, key mediators in inflammatory responses .
Table 1: Biological Activities of the Compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Phenyl Ring Modifications
- 4-Methoxyphenyl vs. 4-Ethoxyphenyl :
- Compound 2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () shows reduced steric bulk compared to the target compound’s 4-ethoxyphenyl group. Ethoxy may enhance metabolic stability but reduce solubility .
- N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () highlights that halogenated phenyl groups (e.g., Cl, F) improve target affinity but may increase toxicity risks .
B. Carboxamide Tail Variations
- N-Cyclopentyl vs. N-(2-Methoxyethyl) :
Sulfanyl Linker and Bioactivity Trends
- Antifungal Activity: Quinazoline derivatives with sulfanyl linkages, such as N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide (), exhibit potent antifungal activity (IC₅₀ < 10 µM). The target compound’s ethoxy group may further optimize membrane penetration against fungal targets .
- Antiviral Potential: Compounds like N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide () show anti-influenza activity. The target’s 3-fluorophenyl group could enhance viral protease inhibition via halogen bonding .
Physicochemical and Pharmacokinetic Properties
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Characterization methods :
- Chromatography : TLC for reaction monitoring; HPLC for purity assessment .
- Spectroscopy : H/C NMR for structural confirmation, IR for functional group analysis, and HRMS for molecular weight validation .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield Range |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, RT | TLC (ethyl acetate/hexane) | 60-75% |
| Thioether Formation | Thiol, KCO, DMF | HPLC (C18 column) | 50-65% |
Basic: How can researchers confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the quinazoline core (e.g., δ 8.2–8.5 ppm for aromatic protons) and substituents (e.g., δ 1.3–1.5 ppm for ethoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystals are obtainable) .
Advanced: How can synthetic protocols be optimized to improve yield and scalability?
Answer:
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products .
- Microwave-Assisted Synthesis : Apply controlled heating to accelerate cyclization steps (e.g., 100°C for 30 minutes vs. 12 hours conventional) .
Key Consideration : Monitor reaction progress via real-time HPLC to identify bottlenecks .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Kinase Inhibition Assays : Measure IC values against cancer-associated kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Target Binding Studies : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (K) .
Q. Table 2: Example Biological Activity Data
| Assay Type | Target/Cell Line | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC = 0.8 µM | |
| Cytotoxicity | MCF-7 | EC = 5.2 µM |
Advanced: How to address contradictory data in reported pharmacological activities?
Answer:
- Assay Variability : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .
- Structural Analogues : Benchmark against similar quinazoline derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate substituent effects .
- Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to aggregate data from multiple studies and identify outliers .
Advanced: What computational strategies predict target interactions and SAR?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., PDB ID: 1M17) .
- QSAR Modeling : Train models on datasets of IC values and descriptors (e.g., logP, polar surface area) to prioritize analogues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond dynamics .
Advanced: How to design environmental impact studies for this compound?
Answer:
- Degradation Studies : Use OECD 301B guidelines to assess biodegradability in aqueous media .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algae growth inhibition .
- Bioaccumulation : Calculate logK via shake-flask experiments or EPI Suite predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
